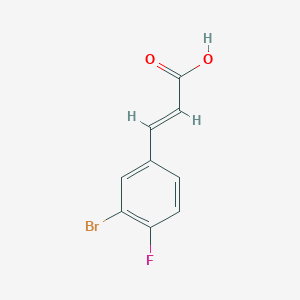

3-Bromo-4-fluorocinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIGVADAKXOMQH-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3-Bromo-4-fluorocinnamic acid from 3-bromo-4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient method for the synthesis of 3-bromo-4-fluorocinnamic acid, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is the Knoevenagel condensation of 3-bromo-4-fluorobenzaldehyde with malonic acid. This guide offers a detailed experimental protocol, quantitative data, safety information, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this compound.

Introduction

This compound is a halogenated derivative of cinnamic acid that has garnered interest in the fields of drug discovery and materials science. The presence of the bromo and fluoro substituents on the phenyl ring significantly influences the electronic properties and biological activity of the molecule, making it an attractive starting material for the synthesis of novel therapeutic agents and functional materials. This guide details a robust synthetic route to this compound commencing from the readily available 3-bromo-4-fluorobenzaldehyde.

Synthetic Pathway: Knoevenagel Condensation

The Knoevenagel condensation is a well-established organic reaction that involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. For the synthesis of this compound, this involves the reaction of 3-bromo-4-fluorobenzaldehyde with malonic acid, catalyzed by a base such as piperidine in a pyridine solvent. This method is favored for its operational simplicity and generally good yields.

Reaction Scheme

Caption: Knoevenagel condensation of 3-bromo-4-fluorobenzaldehyde with malonic acid.

Experimental Protocol

This section provides a detailed procedure for the synthesis of this compound via Knoevenagel condensation.[1]

Materials and Equipment

-

3-Bromo-4-fluorobenzaldehyde

-

Malonic acid

-

Piperidine

-

Pyridine

-

Ethanol

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Buchner funnel and flask

-

Standard laboratory glassware

Synthesis Procedure

-

To a round-bottom flask, add 3-bromo-4-fluorobenzaldehyde (5.0 g, 24.6 mmol), malonic acid (5.6 g, 53.7 mmol), and pyridine (11.4 mL).

-

To this mixture, add piperidine (0.5 mL, 4.9 mmol) while stirring.

-

Heat the reaction mixture to 100°C and maintain this temperature with stirring for 3 hours.

-

After 3 hours, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

-

To the resulting residue, add distilled water, which should induce the precipitation of the crude product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Purify the crude product by recrystallization from ethanol to obtain this compound as a white solid.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrFO₂ | [2][3] |

| Molecular Weight | 245.05 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | [2] |

| CAS Number | 160434-49-1 | [2][3] |

| Purity (Typical) | ≥98% | [3] |

Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-4-fluorobenzaldehyde (5.0 g) | [1] |

| Reagents | Malonic acid (5.6 g), Piperidine (0.5 mL) | [1] |

| Solvent | Pyridine (11.4 mL) | [1] |

| Reaction Temperature | 100°C | [1] |

| Reaction Time | 3 hours | [1] |

| Product Yield | 3.3 g | [1] |

Spectroscopic Data

| Data Type | Details | Reference |

| ¹H NMR | (400 MHz, CD₃OD) δ 7.93 (d, 1H), 7.64-7.60 (m, 2H), 7.27 (t, 1H), 6.49 (d, 1H) | [1] |

Health and Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

3-Bromo-4-fluorobenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[4][5][6]

-

Malonic Acid: Harmful if swallowed. Causes serious eye damage.[7][8][9][10][11]

-

Piperidine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[12][13][14][15]

-

Pyridine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[16][17][18][19][20]

-

Acetic Anhydride (for Perkin reaction consideration): Flammable liquid and vapor. Harmful if swallowed. Fatal if inhaled. Causes severe skin burns and eye damage.[21][22][23][24][25]

Logical Workflow Diagram

The following diagram illustrates the key steps involved in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Buy this compound (EVT-1181120) | 160434-49-1 [evitachem.com]

- 3. chemscene.com [chemscene.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-4-fluorobenzaldehyde(77771-02-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Malonic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 8. carlroth.com [carlroth.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. westliberty.edu [westliberty.edu]

- 11. chemicalbook.com [chemicalbook.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. carlroth.com [carlroth.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. pentachemicals.eu [pentachemicals.eu]

- 20. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 21. jubilantingrevia.com [jubilantingrevia.com]

- 22. media.laballey.com [media.laballey.com]

- 23. archpdfs.lps.org [archpdfs.lps.org]

- 24. carlroth.com [carlroth.com]

- 25. valudor.com [valudor.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-fluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds recognized for their diverse biological activities and applications in organic synthesis. The strategic placement of bromine and fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and potential as a pharmacophore or a building block in the development of novel therapeutic agents and materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthetic route.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, including its solubility, membrane permeability, and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrFO₂ | [1] |

| Molecular Weight | 245.05 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 189-192 °C | [2] |

| Boiling Point (Predicted) | 337.4 ± 32.0 °C | [2] |

| pKa (Predicted) | 4.25 ± 0.10 | [2] |

| LogP (Predicted) | 2.686 | [3] |

| Purity | ≥98% | [1] |

| Storage | 4°C | [1] |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate and reproducible determination of the physicochemical properties of this compound. Below are protocols for key experimental procedures.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Knoevenagel condensation reaction between 3-Bromo-4-fluorobenzaldehyde and malonic acid.[4]

Materials:

-

3-Bromo-4-fluorobenzaldehyde

-

Malonic acid

-

Pyridine (as a basic catalyst)

-

Piperidine (as a catalyst)

-

Ethanol (as a solvent)

-

Hydrochloric acid (for acidification)

-

Distilled water

Procedure:

-

A mixture of 3-Bromo-4-fluorobenzaldehyde and malonic acid is dissolved in ethanol.

-

A catalytic amount of pyridine and piperidine is added to the solution.

-

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

After cooling, the reaction mixture is poured into ice-cold water.

-

The solution is acidified with hydrochloric acid to precipitate the crude this compound.

-

The precipitate is filtered, washed with cold water, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol/water mixture) is performed to obtain the purified product.

Determination of Melting Point

The melting point is a crucial indicator of purity and is typically determined using a melting point apparatus or by Differential Scanning Calorimetry (DSC).

Procedure (Melting Point Apparatus):

-

A small amount of the dried, crystalline this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded.

Determination of pKa via UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined by monitoring the change in UV-Vis absorbance of the compound at different pH values.

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or ethanol).

-

A series of buffer solutions with a range of known pH values (typically spanning the expected pKa) are prepared.

-

A constant aliquot of the stock solution is added to each buffer solution to create a series of solutions with the same total concentration of the acid but at different pHs.

-

The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

-

The wavelength of maximum absorbance difference between the protonated and deprotonated species is identified.

-

The absorbance at this wavelength is plotted against the pH.

-

The pKa is determined as the pH at which the absorbance is halfway between the minimum and maximum values, which corresponds to the point where the concentrations of the acidic and basic forms are equal.[5][6]

Determination of LogP via High-Performance Liquid Chromatography (HPLC)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined experimentally using reverse-phase HPLC.[7][8]

Procedure:

-

A series of standard compounds with known LogP values are selected.

-

An isocratic HPLC method is developed using a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

-

The retention time (t_R) for each standard compound and for this compound is determined.

-

The capacity factor (k) is calculated for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time of the column.

-

A calibration curve is generated by plotting the log(k) of the standard compounds against their known LogP values.

-

The LogP of this compound is determined by interpolating its log(k) value onto the calibration curve.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinylic protons of the acrylic acid moiety and the aromatic protons on the substituted phenyl ring. The coupling constants between the vinylic protons would confirm the trans configuration of the double bond.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the olefinic carbons, and the carbons of the aromatic ring. The substitution pattern on the phenyl ring would be evident from the chemical shifts and coupling with the fluorine atom.

-

FTIR: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and bands corresponding to the C=C stretching of the alkene and the aromatic ring, as well as C-Br and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Logical and Experimental Workflows

The following diagrams illustrate the synthesis and analytical workflow for this compound.

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, halogenated cinnamic acids and related compounds have shown potential in modulating various biological pathways. For instance, some brominated compounds have been investigated for their antitumor properties.[13] It is plausible that this compound could exhibit interesting biological effects due to the presence of the electron-withdrawing fluorine and bromine atoms, which can alter its interaction with biological targets. Cinnamic acid derivatives have been reported to interfere with signaling pathways such as the JAK/STAT pathway, which is crucial in cytokine signaling and is often dysregulated in cancer.[14] Further research is warranted to elucidate the specific mechanisms of action and signaling pathways affected by this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols are intended to support researchers and scientists in their efforts to utilize this compound in drug discovery, materials science, and organic synthesis. Further investigation into its biological activities and the elucidation of its complete spectroscopic profile will undoubtedly enhance its potential for various scientific applications.

References

- 1. Buy this compound (EVT-1181120) | 160434-49-1 [evitachem.com]

- 2. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. 3-BROMOCINNAMIC ACID(14473-91-7) 1H NMR spectrum [chemicalbook.com]

- 11. 3-Bromocinnamic acid [webbook.nist.gov]

- 12. 4-Fluorocinnamic acid [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

- 14. The synthetic α-bromo-2',3,4,4'-tetramethoxychalcone (α-Br-TMC) inhibits the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid

This technical guide provides a comprehensive overview of (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid, a halogenated derivative of cinnamic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, potential biological activities, and relevant experimental protocols.

Introduction

(E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid belongs to the class of phenylpropanoids, which are of significant interest in medicinal chemistry. The incorporation of halogen atoms, specifically bromine and fluorine, onto the phenyl ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are a common strategy in drug discovery to enhance the therapeutic potential of lead compounds. While specific biological data for this compound is limited in publicly available literature, its structural similarity to other biologically active cinnamic acid derivatives suggests potential applications as an anti-inflammatory, anticancer, or antimicrobial agent.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid is presented in the table below.

| Property | Value |

| IUPAC Name | (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid |

| Synonyms | 3-Bromo-4-fluorocinnamic acid |

| CAS Number | 160434-49-1 |

| Molecular Formula | C₉H₆BrFO₂ |

| Molecular Weight | 245.05 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 189-192 °C |

Synthesis

The synthesis of (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid can be achieved through a two-step process involving the synthesis of the precursor aldehyde followed by a Knoevenagel condensation.

Synthesis of 3-bromo-4-fluorobenzaldehyde (Precursor)

A common method for the synthesis of 3-bromo-4-fluorobenzaldehyde is the bromination of 4-fluorobenzaldehyde.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 mol) in dichloromethane (160 mL), add a solution of sodium bromide (1.01 mol) in pure water (100 mL) and 35% hydrochloric acid (100 mL) at 20-25 °C.

-

Reaction: Initiate ultrasonic waves and add an 8% aqueous solution of sodium hypochlorite (1.02 mol) dropwise over 1 hour with continuous stirring.

-

Work-up: After the addition is complete, continue ultrasonic treatment for a period, then allow the mixture to stand and separate the phases.

-

Purification: Wash the dichloromethane phase to neutrality, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by crystallization.

Synthesis of (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid

The final compound is synthesized via a Knoevenagel condensation between 3-bromo-4-fluorobenzaldehyde and malonic acid.

Experimental Protocol:

-

Reaction Mixture: In a round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

-

Catalyst: Add a catalytic amount of piperidine to the mixture.

-

Reaction: Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Purification: Filter the crude product, wash it with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid.

Potential Biological Activities and Data Presentation

While specific quantitative biological data for (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid is not extensively available, the biological activities of structurally related halogenated cinnamic acids and their derivatives have been reported. This section discusses the potential therapeutic areas for the title compound based on this related literature.

Note: The following table summarizes the reported biological activities of various cinnamic acid derivatives to provide a contextual framework. It is crucial to note that these values are not for (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid and should be used for comparative and planning purposes only.

| Compound Class | Biological Activity | Target/Assay | IC₅₀ / MIC Value | Reference Cell Line/Organism |

| Cinnamic Acid Derivatives | Anticancer | MCF-7 (Breast Cancer) | 3.26 - 9.34 µM | Human |

| Cinnamic Acid Derivatives | Anti-inflammatory | COX-2 Inhibition | 1.09 - 13.4 µM | Enzyme Assay |

| Halogenated Phenyl Derivatives | Anticancer | PC3 (Prostate Cancer) | 52 - 80 µM | Human |

| 4-Chlorocinnamic Acid Esters | Antifungal | Candida species | 0.024 - 0.13 µmol/mL | Fungi |

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key experiments that could be employed to evaluate the biological activity of (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid.

In Vitro Anti-inflammatory Activity Assay (Albumin Denaturation Inhibition)

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous solution of bovine serum albumin and 0.5 mL of the test compound at various concentrations (e.g., 10-1000 µg/mL).

-

pH Adjustment: Adjust the pH of the reaction mixture to 6.8 using 1N HCl.

-

Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

-

Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3) to each sample and measure the absorbance at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Quorum Sensing Inhibition Assay (Anti-biofilm Activity)

This assay evaluates the potential of the compound to interfere with bacterial communication and biofilm formation.

Methodology:

-

Bacterial Culture: Grow a suitable bacterial strain (e.g., Pseudomonas aeruginosa) overnight in Luria-Bertani (LB) broth.

-

Biofilm Formation: In a 96-well microtiter plate, add 100 µL of fresh LB medium, 1 µL of the overnight bacterial culture, and the test compound at various concentrations.

-

Incubation: Incubate the plate at 37°C for 24 hours without shaking.

-

Staining: After incubation, discard the medium and wash the wells with phosphate-buffered saline (PBS). Stain the adherent biofilm with 125 µL of 0.1% crystal violet solution for 15 minutes.

-

Quantification: Discard the crystal violet solution, wash the wells with water, and air dry. Solubilize the stained biofilm with 200 µL of 30% acetic acid and measure the absorbance at 590 nm.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid.

Caption: General workflow for synthesis and biological evaluation.

Hypothetical Signaling Pathway

Based on the known anti-inflammatory activities of cinnamic acid derivatives, the following diagram depicts a hypothetical signaling pathway that (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid might modulate.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

(E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid is a synthetic compound with potential for further investigation in drug discovery. Its halogenated structure suggests that it may possess enhanced biological activities compared to unsubstituted cinnamic acid. While specific data on its efficacy and mechanism of action are yet to be fully elucidated, the provided synthetic and experimental protocols offer a solid foundation for future research. Further studies are warranted to explore its therapeutic potential and to establish a comprehensive biological activity profile.

Molecular structure and formula of 3-Bromo-4-fluorocinnamic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-fluorocinnamic acid, a halogenated aromatic carboxylic acid of interest in various scientific fields. This document details its molecular structure, chemical properties, synthesis protocols, and potential applications, serving as a critical resource for professionals in organic synthesis, medicinal chemistry, and material science.

Molecular Structure and Chemical Identity

This compound, systematically named (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid, is a cinnamic acid derivative.[1] Its structure features a phenyl ring substituted with a bromine atom at position 3 and a fluorine atom at position 4, attached to a trans-propenoic acid side chain. The presence and positions of the halogen substituents significantly influence the molecule's electronic properties and reactivity.[2]

The molecular structure can be visualized as follows:

Figure 1: Molecular Structure of this compound

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| IUPAC Name | (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid[1] |

| CAS Number | 160434-49-1[3] |

| Molecular Formula | C₉H₆BrFO₂[3] |

| Molecular Weight | 245.05 g/mol [3][4] |

| Appearance | White to light yellow crystalline powder[2] |

| Purity | ≥98%[1][3] |

| SMILES | O=C(O)/C=C/C1=CC=C(F)C(Br)=C1[3] |

| InChI Key | ZNIGVADAKXOMQH-DUXPYHPUSA-N[1] |

Physicochemical and Predicted Data

The compound's characteristics make it a versatile intermediate in synthesis. Key physicochemical data, including predicted values, are summarized below.

Table 2: Physicochemical and Computational Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 189-192 °C | [4] |

| Boiling Point | 337.4±32.0 °C | Predicted[4] |

| pKa | 4.25±0.10 | Predicted[4] |

| LogP | 2.686 | Computational[3] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Computational[3] |

| Hydrogen Bond Donors | 1 | Computational[3] |

| Hydrogen Bond Acceptors | 1 | Computational[3] |

| Rotatable Bonds | 2 | Computational[3] |

| Storage Temperature | 2-8°C or Ambient |[1][4] |

Synthesis and Experimental Protocols

This compound is commonly synthesized via the Knoevenagel condensation reaction.[2] The Doebner modification of this reaction, which involves the condensation of an aldehyde with malonic acid in the presence of a basic catalyst like pyridine, is a well-established method for producing cinnamic acids.[5]

Figure 2: Synthesis Workflow via Knoevenagel Condensation

Experimental Protocol: Knoevenagel-Doebner Reaction

This protocol describes the synthesis of this compound from 3-bromo-4-fluorobenzaldehyde and malonic acid.

Materials:

-

3-Bromo-4-fluorobenzaldehyde (1.0 eq)

-

Malonic acid (1.2 eq)

-

Pyridine (solvent)

-

Piperidine (catalyst, ~0.1 eq)

-

10% Hydrochloric acid (aq.)

-

Ethanol

-

Deionized water

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus.

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

-

Add pyridine as the solvent (approx. 2-3 mL per gram of aldehyde).

-

Add a catalytic amount of piperidine (~0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours, indicated by the consumption of the aldehyde.

-

After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice-cold 10% aqueous hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

-

Stir the acidic mixture for 30 minutes to ensure complete precipitation.

-

Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any residual acid and pyridine hydrochloride.

-

The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to yield pure this compound.

Spectroscopic Data and Characterization

Table 3: Expected Spectroscopic Characteristics

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Carboxylic Acid (COOH): Broad singlet, δ ≈ 12-13 ppm. - Aromatic Protons (Ar-H): Multiplets in the range of δ ≈ 7.3-8.0 ppm. - Vinyl Protons (-CH=CH-): Two doublets, δ ≈ 6.5 ppm and δ ≈ 7.7 ppm, with a large coupling constant (J ≈ 16 Hz) confirming the trans configuration. |

| ¹³C NMR | - Carbonyl (C=O): δ ≈ 167-170 ppm. - Aromatic Carbons: Multiple signals between δ ≈ 115-160 ppm. The carbons attached to bromine and fluorine will show characteristic shifts and coupling (C-F). - Vinyl Carbons (-CH=CH-): Two signals between δ ≈ 118-145 ppm. |

| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Very broad band, ~2500–3300 cm⁻¹. - C-H Stretch (Aromatic/Vinyl): ~3000–3100 cm⁻¹. - C=O Stretch (Conjugated Acid): Strong, sharp band, ~1680–1700 cm⁻¹. - C=C Stretch (Alkene/Aromatic): ~1620–1640 cm⁻¹ and ~1450-1600 cm⁻¹. - C-F Stretch: ~1100-1250 cm⁻¹. - C-Br Stretch: ~550-650 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): Peaks at m/z 244 and 246 in an approximate 1:1 ratio, characteristic of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). - Key Fragments: Loss of -OH (M-17), -COOH (M-45), and Br (M-79/81). |

Applications in Research and Development

This compound is a valuable building block with applications spanning multiple scientific disciplines. Its utility stems from the reactive carboxylic acid and alkene groups, as well as the halogenated phenyl ring which can be further functionalized.

Figure 3: Overview of Key Application Areas

-

Organic Synthesis: It serves as a key intermediate for synthesizing more complex molecules. The bromine atom is particularly useful for engaging in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

-

Pharmaceutical Development: While direct studies may be limited, related halogenated compounds have demonstrated potential antitumor and antifungal properties.[2] This molecule can be used as a pharmacophore or starting material in the design and synthesis of novel therapeutic agents. The specific substitution pattern can influence binding affinity and metabolic stability.

-

Material Science: The unique electronic and structural properties imparted by the halogens make this compound a candidate for the synthesis of specialty polymers and other advanced functional materials.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 4: Hazard and Safety Information

| Category | Information |

|---|---|

| Signal Word | Warning[1] |

| Hazard Statements | H315: Causes skin irritation.[1][7] H319: Causes serious eye irritation.[1][7] H335: May cause respiratory irritation.[1][7] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| First Aid | In case of contact, immediately flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists. |

References

- 1. This compound | 160434-49-1 [sigmaaldrich.com]

- 2. Buy this compound (EVT-1181120) | 160434-49-1 [evitachem.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound CAS#: 160434-49-1 [amp.chemicalbook.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. luminixhealth.com [luminixhealth.com]

Spectroscopic and Synthetic Profile of 3-Bromo-4-fluorocinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for 3-Bromo-4-fluorocinnamic acid (CAS No. 160434-49-1). Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry based on the analysis of structurally related compounds and established spectroscopic principles. Detailed experimental protocols for the synthesis and subsequent spectroscopic analyses are provided to guide researchers in the preparation and characterization of this compound. The information is structured to be a valuable resource for professionals in organic synthesis and drug development.

Chemical Structure and Properties

-

IUPAC Name: (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid

-

Molecular Formula: C₉H₆BrFO₂

-

Molecular Weight: 245.05 g/mol

-

Appearance: White to light yellow crystalline powder.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar compounds, including 3-bromocinnamic acid and 4-fluorocinnamic acid.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~12.5 | br s | - | 1H | -COOH |

| ~7.9 - 7.7 | m | - | 2H | Ar-H |

| ~7.6 | d | ~16.0 | 1H | =CH-Ar |

| ~7.4 | t | ~8.8 | 1H | Ar-H |

| ~6.6 | d | ~16.0 | 1H | -CH= |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O |

| ~159 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~142 | =CH-Ar |

| ~134 | Ar-C |

| ~132 (d, ³JCF ≈ 5 Hz) | Ar-CH |

| ~129 | Ar-C |

| ~122 (d, ²JCF ≈ 18 Hz) | C-Br |

| ~120 | -CH= |

| ~117 (d, ²JCF ≈ 21 Hz) | Ar-CH |

Table 3: Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O stretch (Carboxylic Acid) |

| ~1630 | Medium | C=C stretch (Alkene) |

| ~1590, ~1490 | Medium | C=C stretch (Aromatic) |

| ~1230 | Strong | C-F stretch |

| ~1050 | Medium | C-Br stretch |

| ~980 | Strong | =C-H bend (trans) |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 244/246 | High | [M]⁺ (presence of Br isotope) |

| 227/229 | Medium | [M-OH]⁺ |

| 199/201 | Medium | [M-COOH]⁺ |

| 146 | Medium | [C₈H₅F]⁺ |

| 120 | High | [C₇H₄F]⁺ |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Knoevenagel condensation.

Caption: Synthetic workflow for this compound.

Procedure:

-

To a solution of 3-Bromo-4-fluorobenzaldehyde (1.0 eq) in pyridine (3-5 mL per gram of aldehyde), add malonic acid (1.2 eq) and a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture at 100 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Spectroscopic Characterization Workflow

Caption: Workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.

-

Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a reliable synthetic protocol for this compound. The tabulated data and detailed methodologies are intended to serve as a valuable starting point for researchers and professionals engaged in the synthesis, characterization, and application of this and related compounds in the fields of medicinal chemistry and materials science.

Solubility profile of 3-Bromo-4-fluorocinnamic acid in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-fluorocinnamic acid in organic solvents. This document consolidates available physicochemical data, presents qualitative solubility information, and offers a detailed experimental protocol for quantitative solubility determination to aid researchers in pharmaceutical development, organic synthesis, and material science.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its solubility behavior. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrFO₂ | [1][2] |

| Molecular Weight | 245.05 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Melting Point | 193–195 °C | [1] |

| Boiling Point | Approximately 322 °C (at atmospheric pressure) | [1] |

| pKa | 4.25 ± 0.10 (Predicted) | [3] |

| LogP | 2.686 (Predicted) | [2] |

Qualitative Solubility Profile

Publicly available data on the quantitative solubility of this compound in various organic solvents is limited. However, qualitative assessments consistently indicate that it is soluble in organic solvents and insoluble in water.[1] For a related compound, 4-bromocinnamic acid, solubility has been noted in alcohol, ethyl acetate, and DMSO.[4]

| Solvent Class | General Solubility | Specific Solvents (if noted) |

| Polar Aprotic Solvents | Expected to be soluble | DMSO, Ethyl Acetate[4] |

| Polar Protic Solvents | Expected to be soluble | Alcohols[4] |

| Non-Polar Solvents | Solubility may be limited | - |

| Aqueous Solvents | Insoluble | Water[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following equilibrium solubility method can be employed. This protocol is a standard procedure for determining the solubility of a solid compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Below is a graphical representation of the experimental workflow.

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Logical Framework for Solvent Selection

The selection of an appropriate solvent is critical in various applications, from reaction chemistry to formulation development. The following diagram illustrates a logical approach to solvent selection based on desired solubility.

Caption: A logical workflow for the selection of an appropriate solvent.

This guide provides a foundational understanding of the solubility profile of this compound. For specific applications, it is highly recommended that researchers perform their own quantitative solubility studies using the protocol outlined herein.

References

The Evolving Landscape of Halogenated Cinnamic Acids: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a focal point of scientific inquiry due to their extensive range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The introduction of halogen substituents—fluorine, chlorine, bromine, and iodine—onto the cinnamic acid scaffold has emerged as a powerful strategy to modulate and enhance these therapeutic effects. Halogenation can significantly alter the molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the current research on the biological activities of halogenated cinnamic acids, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support further investigation and drug development in this promising area.

Antimicrobial Activity

Halogenated cinnamic acids have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria and fungi. The position and nature of the halogen substituent on the phenyl ring play a crucial role in determining the potency and spectrum of this activity.

Antibacterial Activity

The antibacterial efficacy of halogenated cinnamic acids is often attributed to their ability to disrupt microbial cell membranes.[1] The type of halogen and its substitution pattern on the phenyl ring can influence this activity.

Table 1: Antibacterial Activity of Halogenated Cinnamic Acid Derivatives (Minimum Inhibitory Concentration - MIC)

| Compound/Derivative | Halogen Substitution | Test Organism | MIC (µg/mL) | Reference |

| 4-Chlorocinnamic acid | 4-Chloro | Escherichia coli | >1000 | [2] |

| 4-Chlorocinnamic acid | 4-Chloro | Bacillus subtilis | >1000 | [2] |

| 2-Chlorocinnamic acid derivative (amide) | 2-Chloro | Staphylococcus aureus | 128-512 | [3] |

| 4-Bromocinnamic acid derivative (amide) | 4-Bromo | Staphylococcus aureus | 3.13-6.25 | [4] |

| 4-Bromocinnamic acid derivative (amide) | 4-Bromo | Escherichia coli | 3.13-6.25 | [4] |

| 4-Fluorocinnamic acid derivative (amide) | 4-Fluoro | Mycobacterium tuberculosis | 0.36 | [5] |

Antifungal Activity

Several halogenated cinnamic acid derivatives have shown potent antifungal effects. Their mechanism of action can involve the disruption of the fungal cell wall integrity, potentially through the modulation of signaling pathways like the MAP kinase (MAPK) cascade.[6] Some derivatives also inhibit key fungal enzymes, such as CYP53A15, which is involved in benzoate metabolism.[7]

Table 2: Antifungal Activity of Halogenated Cinnamic Acid Derivatives

| Compound/Derivative | Halogen Substitution | Test Organism | MIC (µmol/mL) | IC50/EC50 | Reference |

| 4-Chloro-α-methylcinnamic acid | 4-Chloro | Saccharomyces cerevisiae cell wall mutants | - | Growth inhibition at 0.5 mM | [6] |

| Methoxyethyl 4-chlorocinnamate | 4-Chloro | Candida albicans | 0.13 | - | [8][9] |

| Perillyl 4-chlorocinnamate | 4-Chloro | Candida albicans | 0.024 | - | [8][9] |

| Cinnamic acid | - | Sclerotinia sclerotiorum | - | EC50: 9.37-42.54 µg/ml | [10] |

Anticancer Activity

The potential of halogenated cinnamic acids as anticancer agents is a rapidly growing area of research. These compounds have been shown to induce cytotoxicity and cell cycle arrest in various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through the modulation of key signaling pathways involving proteins like p21 and matrix metalloproteinases (MMPs).

Table 3: Anticancer Activity of Halogenated Cinnamic Acid Derivatives (IC50)

| Compound/Derivative | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| N-methyl-2-chlorocinnamamide | 2-Chloro | A-549 (Lung) | 11.38 | [11] |

| 4-bromo-5-phenylpenta-2,4-dienoic acid | 4-Bromo | Multiple cell lines | Exhibited best activity | [12] |

| Cinnamic acid derivatives with cyano group | - | Various | 42-166 | [8] |

| 3,4-dichlorobenzyl substituted amide | 3,4-Dichloro | HCT116 (Colorectal) | ~30% viability reduction at 50 µM | [7] |

| 4-fluorophenethyl substituted amide | 4-Fluoro | HCT116 (Colorectal) | ~40% viability reduction at 100 µM | [7] |

Enzyme Inhibition

Halogenated cinnamic acids have been investigated as inhibitors of various enzymes, with tyrosinase and α-glucosidase being notable targets.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation and in the cosmetics industry. Halogenated cinnamic acid derivatives have shown potential as tyrosinase inhibitors.

Table 4: Tyrosinase Inhibitory Activity of Halogenated Cinnamic Acid Derivatives

| Compound/Derivative | Halogen Substitution | Inhibition Parameter | Value | Reference |

| 2-Chlorocinnamic acid | 2-Chloro | IC50 | 0.765 mM | [13] |

| Cinnamic acid ester derivative (5a) | - | IC50 | 2.0 µM | [6] |

| Cinnamic acid ester derivative (6a) | - | IC50 | 10.6 µM | [6] |

α-Glucosidase Inhibition

α-Glucosidase inhibitors are used in the management of type 2 diabetes by delaying carbohydrate digestion. Certain cinnamic acid derivatives have been identified as potential inhibitors of this enzyme.

Table 5: α-Glucosidase Inhibitory Activity of Cinnamic Acid Derivatives

| Compound/Derivative | Halogen Substitution | Inhibition Parameter | Value | Reference |

| Aegeline (natural derivative) | - | IC50 | - | [14] |

| p-Methoxy cinnamic acid | - | - | Active | [14] |

Antioxidant Activity

The antioxidant properties of cinnamic acid derivatives are well-documented, often attributed to their ability to scavenge free radicals. Halogenation can influence this activity, although the structure-activity relationship is complex.

Table 6: Antioxidant Activity of Cinnamic Acid Derivatives (DPPH Radical Scavenging Assay)

| Compound/Derivative | Halogen Substitution | IC50 | Reference |

| Cinnamic acid | - | >1000 µM | [15] |

| Acetylated cinnamic acid | - | 0.16 µg/mL | [16] |

| Cinnamic acid ester derivative (5c) | - | 56.35 µg/ml | [5] |

Experimental Protocols

Synthesis of Halogenated Cinnamic Acids: Knoevenagel-Doebner Condensation

This protocol outlines a general method for the synthesis of substituted cinnamic acids from aromatic aldehydes and malonic acid.

Materials:

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Malonic acid

-

Pyridine

-

Piperidine

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Hydrochloric acid (concentrated)

-

Ice

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 equivalent) and malonic acid (1.1-1.2 equivalents) in pyridine.

-

Add a catalytic amount of piperidine (e.g., a few drops).

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 2-8 hours. The reaction can be monitored by observing the evolution of CO2.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing crushed ice and enough concentrated hydrochloric acid to make the solution acidic.

-

The halogenated cinnamic acid will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[17][18][19]

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

-

Test compound (halogenated cinnamic acid) dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare a series of two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control well (broth and inoculum, no compound) and a negative/sterility control well (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (halogenated cinnamic acid)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the halogenated cinnamic acid derivative for a defined period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[20]

Enzyme Inhibition Assay: Tyrosinase Inhibition

This assay measures the ability of a compound to inhibit the activity of the enzyme tyrosinase.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (e.g., pH 6.8)

-

Test compound (halogenated cinnamic acid)

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase enzyme solution.

-

Pre-incubate the mixture for a short period.

-

Initiate the reaction by adding the L-DOPA substrate.

-

Immediately measure the formation of dopachrome by monitoring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time.

-

The rate of reaction is determined from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value is then determined.[13]

Signaling Pathways

The biological activities of halogenated cinnamic acids are often mediated through their interaction with and modulation of key intracellular signaling pathways.

Fungal Cell Wall Integrity (MAPK) Pathway

In fungi like Saccharomyces cerevisiae, the cell wall integrity is maintained by a MAP kinase signaling cascade. Some halogenated cinnamic acids exert their antifungal effects by disrupting this pathway, leading to cell lysis.[6]

p21-Mediated Cell Cycle Arrest in Cancer

In cancer cells, the tumor suppressor protein p53 can induce the expression of p21, a cyclin-dependent kinase inhibitor, in response to cellular stress or DNA damage. This leads to cell cycle arrest, preventing the proliferation of damaged cells. Some halogenated cinnamic acid derivatives may exert their anticancer effects by inducing this pathway.[21]

MMP-9 in Cancer Metastasis

Matrix metalloproteinase-9 (MMP-9) is an enzyme that degrades the extracellular matrix, a process crucial for cancer cell invasion and metastasis. Some cinnamic acid derivatives have been investigated as potential inhibitors of MMP-9, thereby potentially blocking this key step in cancer progression.[22][23]

Conclusion

Halogenated cinnamic acids represent a versatile and promising class of compounds with a wide array of biological activities. The strategic incorporation of halogens onto the cinnamic acid backbone provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules. The data and protocols presented in this guide underscore the potential of these compounds as leads for the development of new antimicrobial, anticancer, and enzyme-inhibiting agents. Further research is warranted to fully elucidate their mechanisms of action, establish comprehensive structure-activity relationships, and evaluate their therapeutic potential in preclinical and clinical settings. The continued exploration of halogenated cinnamic acids is poised to yield novel therapeutic agents to address a range of unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p21 in cancer: intricate networks and multiple activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DPPH Free Radical Scavenging Activity of Cinnamic Acid Derivatives | Sak-Aiem | Proceedings National & International Conference [journalgrad.ssru.ac.th]

- 6. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal Activity and Action Mechanism of the Natural Product Cinnamic Acid Against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. benchchem.com [benchchem.com]

- 16. biomedres.us [biomedres.us]

- 17. bepls.com [bepls.com]

- 18. Knoevenagel Condensation [organic-chemistry.org]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. p21 in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. genominfo.org [genominfo.org]

3-Bromo-4-fluorocinnamic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Abstract

3-Bromo-4-fluorocinnamic acid, a halogenated derivative of cinnamic acid, has emerged as a crucial building block in organic synthesis. Its unique structural features, including a reactive carboxylic acid moiety, an activated double bond, and a strategically substituted phenyl ring, make it a versatile precursor for a diverse range of complex organic molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key transformations, and its application in the synthesis of bioactive molecules, particularly as a scaffold for kinase inhibitors. The strategic placement of the bromine and fluorine atoms on the phenyl ring offers opportunities for regioselective modifications and fine-tuning of the electronic and pharmacological properties of the target compounds.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that are ubiquitously found in nature and possess a wide spectrum of biological activities. The synthetic modification of the cinnamic acid scaffold has been a fruitful area of research, leading to the development of numerous compounds with applications in pharmaceuticals, agrochemicals, and materials science. This compound is a synthetically valuable intermediate that combines the reactivity of a cinnamic acid with the unique properties imparted by its halogen substituents. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final molecule. This guide aims to provide a detailed resource for researchers utilizing this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in organic synthesis. The key data for this compound is summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 160434-49-1 | [1] |

| Molecular Formula | C₉H₆BrFO₂ | [1] |

| Molecular Weight | 245.05 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 189-192 °C | |

| Boiling Point | 337.4 ± 32.0 °C (Predicted) | |

| pKa | 4.25 ± 0.10 (Predicted) | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone; insoluble in water. |

Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics of this compound based on data from analogous compounds.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | ~12.5 ppm (s, 1H, -COOH), ~7.9 ppm (dd, 1H), ~7.7 ppm (m, 1H), ~7.3 ppm (t, 1H), ~7.6 ppm (d, 1H, J ≈ 16 Hz), ~6.5 ppm (d, 1H, J ≈ 16 Hz) |

| ¹³C NMR | ~167 ppm (C=O), ~159 ppm (d, J-CF), ~142 ppm, ~134 ppm, ~132 ppm (d), ~128 ppm (d), ~121 ppm, ~118 ppm (d, J-CF), ~117 ppm |

| IR (cm⁻¹) | ~2500-3300 (br, O-H), ~1680-1700 (s, C=O), ~1620-1640 (m, C=C), ~1200-1300 (s, C-F), ~550-650 (m, C-Br) |

| Mass Spec. (EI) | Molecular ion peaks at m/z 244 and 246 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes). Fragmentation may involve loss of -OH, -COOH, and Br. |

Synthesis of this compound

This compound is typically synthesized via a Knoevenagel condensation between 3-bromo-4-fluorobenzaldehyde and malonic acid.

References

An In-depth Technical Guide to 3-Bromo-4-fluorocinnamic Acid: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-fluorocinnamic acid, a halogenated derivative of cinnamic acid. The document covers its historical context, detailed synthesis protocols, physicochemical properties, and explores its potential applications in research and development, particularly in the pharmaceutical sciences.

Introduction and Historical Context

This compound is a synthetic organic compound that has garnered interest as a versatile building block in organic synthesis and as a potential pharmacophore in drug discovery. Its emergence is situated within the broader exploration of halogenated organic molecules, which often exhibit unique chemical reactivity and biological activity. The introduction of bromine and fluorine atoms onto the cinnamic acid scaffold significantly influences its electronic properties, making it a valuable intermediate for creating more complex molecules. While not a naturally occurring compound, its synthesis is accessible through established organic chemistry reactions.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical data sources. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Chemical Name | (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid | [1] |

| CAS Number | 160434-49-1 | [1][2][3][4] |

| Molecular Formula | C₉H₆BrFO₂ | [2][4] |

| Molecular Weight | 245.05 g/mol | [2][4] |

| Appearance | White to light yellow crystalline powder | [2][5] |

| Melting Point | 189-192 °C | [5] |

| Boiling Point (Predicted) | 337.4 ± 32.0 °C | [5] |

| Purity | ≥98% | [1][4] |

| pKa (Predicted) | 4.25 ± 0.10 | [5] |

| LogP (Predicted) | 2.686 | [4] |

| Storage Temperature | 2-8°C | [5] |

Synthesis of this compound

The primary and most documented method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the condensation of 3-Bromo-4-fluorobenzaldehyde with malonic acid, catalyzed by a weak base like piperidine in a pyridine solvent.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a patented synthesis procedure.

Materials:

-

3-Bromo-4-fluorobenzaldehyde (5.0 g, 24.6 mmol)

-

Malonic acid (5.6 g, 53.7 mmol)

-

Piperidine (0.5 mL, 4.9 mmol)

-

Pyridine (11.4 mL)

-

Distilled water

-

Ethanol

Procedure:

-

To a reaction flask, add 3-Bromo-4-fluorobenzaldehyde, malonic acid, and piperidine to pyridine.

-

Stir the reaction mixture at 100°C for 3 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Add distilled water to the residue, which should induce precipitation of the crude product.

-

Filter the solid product from the aqueous mixture.

-

Recrystallize the collected solid from ethanol to yield the purified this compound as a white solid.

Yield:

-

The reported yield for this procedure is 3.3 g. Based on the starting amount of 3-Bromo-4-fluorobenzaldehyde, the calculated yield is approximately 54.6%.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.

¹H NMR Spectroscopy

The following ¹H NMR data was reported for the synthesized this compound.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.93 | d | 1H |

| 7.64-7.60 | m | 2H |

| 7.27 | t | 1H |

| 6.49 | d | 1H |

Solvent: CD₃OD, Frequency: 400 MHz

Potential Applications and Biological Activity

While direct biological studies on this compound are limited, the broader class of cinnamic acid derivatives has been extensively studied for various therapeutic applications. The presence of halogen substituents can enhance the biological efficacy of the parent compound.

Potential Antitumor and Antifungal Activity

Research on compounds with similar structures, such as 3-bromopyruvate, suggests that halogenated cinnamic acids may possess antitumor properties.[2] The mechanism of action is often attributed to their ability to act as reactive intermediates that can interact with various functional groups in biological systems.[2]

Similarly, various cinnamic acid derivatives have demonstrated antifungal activity.[6][7] The introduction of a bromine atom, in particular, has been shown to enhance the antimicrobial effects of some cinnamic acid derivatives.[6] It is plausible that this compound could exhibit similar antifungal properties.

The following diagram illustrates a generalized potential mechanism of action for the biological activity of cinnamic acid derivatives, which may be applicable to this compound.

Conclusion

This compound is a readily synthesizable compound with potential for further exploration in medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis and properties based on available literature. Further research is warranted to fully elucidate its biological activity profile and to explore its utility as a scaffold for the development of novel therapeutic agents. Direct experimental investigation into its antitumor and antifungal properties would be a valuable next step in realizing its full potential.

References

- 1. This compound | 160434-49-1 [sigmaaldrich.com]

- 2. Buy this compound (EVT-1181120) | 160434-49-1 [evitachem.com]

- 3. 160434-49-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. chemscene.com [chemscene.com]

- 5. This compound CAS#: 160434-49-1 [amp.chemicalbook.com]

- 6. [Antimicrobial activity of some cinnamic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-4-fluorocinnamic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction offers a versatile and efficient route for synthesizing biaryl compounds, which are prominent structural motifs in numerous pharmaceutical agents and functional materials. 3-Bromo-4-fluorocinnamic acid is a valuable building block, and its derivatization via Suzuki-Miyaura coupling provides access to a diverse range of substituted cinnamic acid derivatives. These products are of significant interest in drug discovery and materials science due to the combined structural features of the cinnamic acid scaffold and the biaryl system.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The protocols are based on established methodologies for structurally similar compounds, such as bromobenzoic acids and other bromo-fluoroaryl derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.[3]

-

Transmetalation: In the presence of a base, the organic group from the organoboron species (arylboronic acid) is transferred to the palladium center, displacing the halide.[3]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]

Data Presentation: Reaction Conditions for Structurally Similar Substrates

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides structurally similar to this compound. This data can serve as a guide for optimizing the reaction of the target substrate.

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Bromobenzoic acid | Arylboronic acids | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | >90 | [3][5] |

| 2 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | - | - | 110 | 3 | ~95 | [6][7] |

| 3 | 4-Amino-3-bromobenzoic acid | Arylboronic acid | Pd(PPh₃)₄ (3-5) | K₂CO₃ | 1,4-Dioxane/Water | 100 | 12-24 | ~85 | [8] |

| 4 | 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | Substituted boronic acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 80 | 16 | Good | [9] |

| 5 | 2-iodo 4-nitro fluorobenzene | (2-fluorophenyl)boronic acid | Pd catalyst, PPh₃ | - | Dioxane | Reflux | - | 81 | [10] |

| 6 | Aryl chlorides | Phenylboronic acid | Pd(0) immobilized on R-P-PMO-TMS | - | - | - | - | - | [11] |

Experimental Protocols

This section provides a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This is a general procedure and may require optimization for specific substrates.

Protocol 1: Conventional Heating

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[8]

-

Add the degassed solvent system via syringe.

-

Stir the reaction mixture vigorously and heat to 80-100 °C using a heating mantle or oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3][8]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and acidify with 1M HCl to precipitate the product.

-

Filter the precipitate and wash with water.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.[12]

Materials:

-

Same as Protocol 1

-

Microwave synthesis vial

-

Microwave reactor

Procedure:

-

In a microwave synthesis vial, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (2-10 mol%).[12]

-

Add the degassed solvent. A common solvent system for microwave-assisted Suzuki coupling is a mixture of ethanol and water (e.g., 1:1 v/v).[12]

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150°C) for a specified time (typically 10-30 minutes).[12]

-